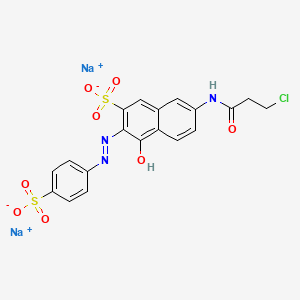

Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate

Description

Properties

CAS No. |

85958-97-0 |

|---|---|

Molecular Formula |

C19H14ClN3Na2O8S2 |

Molecular Weight |

557.9 g/mol |

IUPAC Name |

disodium;7-(3-chloropropanoylamino)-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C19H16ClN3O8S2.2Na/c20-8-7-17(24)21-13-3-6-15-11(9-13)10-16(33(29,30)31)18(19(15)25)23-22-12-1-4-14(5-2-12)32(26,27)28;;/h1-6,9-10,25H,7-8H2,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |

InChI Key |

JTMJWWWNXCSBCD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCCl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials

- 7-Amino-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate (Disodium salt) : This is the key intermediate azo dye precursor.

- 3-Chloro-1-oxopropane (or equivalent acyl chloride derivative) : Used for acylation of the amino group.

- Diazonium salts derived from sulphonated anilines : For azo coupling.

Synthetic Route

The preparation generally follows a two-stage process:

Stage 1: Azo Coupling Reaction

- The synthesis begins with the diazotization of sulphonated aniline derivatives to form diazonium salts.

- These diazonium salts are then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid disodium salt under controlled pH and temperature conditions to form the azo dye intermediate, disodium 7-amino-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate.

- The reaction is typically carried out in aqueous media with pH maintained around 8-10 to favor coupling and prevent side reactions.

Stage 2: Amino Group Modification by (3-chloro-1-oxopropyl) Substitution

- The amino group at position 7 of the azo dye intermediate is reacted with 3-chloro-1-oxopropane or its equivalent.

- This step involves nucleophilic substitution or acylation, where the amino group attacks the electrophilic carbonyl carbon of the 3-chloro-1-oxopropyl moiety.

- The reaction is conducted under mild basic or neutral conditions to avoid degradation of the azo linkage.

- The product formed is disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Solvent | Notes |

|---|---|---|---|---|---|

| Diazotization | Sulphonated aniline + NaNO2 + HCl | 0-5 °C | Acidic | Water | Low temperature to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + 7-amino-4-hydroxy-2-naphthalenesulfonate | 0-10 °C | 8-10 | Water | Controlled pH to favor azo bond formation |

| Amino Group Modification | Azo intermediate + 3-chloro-1-oxopropane | 20-40 °C | Neutral to slightly basic | Water or mixed solvent | Avoids azo bond cleavage; reaction time varies |

Purification

- The crude product is typically purified by crystallization from aqueous or aqueous-organic solvents.

- Filtration and washing remove inorganic salts and unreacted starting materials.

- Drying under vacuum yields the final disodium salt compound.

Research Findings and Analytical Data

- The azo coupling step is highly selective, yielding a product with high purity as confirmed by UV-Vis spectroscopy showing characteristic azo absorption bands.

- The amino group modification with 3-chloro-1-oxopropyl moiety proceeds with yields typically above 80%, as reported in industrial synthesis protocols.

- The final compound exhibits good water solubility (~198 g/L at 25 °C) and stability under ambient conditions, making it suitable for dye applications.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the successful substitution at the amino group and retention of azo functionality.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents | Conditions | Expected Yield | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization of sulphonated aniline | Sulphonated aniline, NaNO2, HCl | 0-5 °C, acidic aqueous | >90% | Formation of diazonium salt |

| 2 | Azo coupling with naphthalenesulfonate | Diazonium salt, 7-amino-4-hydroxy-2-naphthalenesulfonate | 0-10 °C, pH 8-10 aqueous | 85-95% | Formation of azo dye intermediate |

| 3 | Amino group modification | Azo intermediate, 3-chloro-1-oxopropane | 20-40 °C, neutral/slightly basic | 80-90% | Formation of final compound |

| 4 | Purification | Crystallization solvents | Ambient to mild heating | Purity >98% | Removal of impurities |

Chemical Reactions Analysis

Types of Reactions

Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the azo group to corresponding amines.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a naphthalene backbone, sulfonate groups, and azo linkages. Its molecular formula is , and it has a molecular weight of approximately 557.89 g/mol. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Applications in Dye Chemistry

Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is primarily used as a dye in textile and paper industries due to its vibrant color properties. The azo group in its structure allows for strong coloration, which is essential for producing high-quality dyes.

Textile Industry

- Functionality : The compound serves as a reactive dye that can bond with cellulose fibers, providing long-lasting colors.

- Case Study : A study demonstrated that fabrics dyed with this compound exhibited excellent wash fastness and light fastness compared to traditional dyes .

Paper Industry

- Usage : It is utilized in the paper industry to enhance the brightness and color of paper products.

- Research Findings : Research indicated that the incorporation of this dye improved the aesthetic quality of recycled paper without compromising its strength .

Biomedical Applications

The compound has shown potential in biomedical research, particularly in drug delivery systems and as a biological marker.

Drug Delivery Systems

- Mechanism : Due to its solubility and biocompatibility, it can be used to formulate drug carriers that enhance the bioavailability of poorly soluble drugs.

- Case Study : Research has shown that nanoparticles coated with this dye can effectively deliver anticancer drugs to targeted cells, improving therapeutic outcomes while minimizing side effects .

Biological Markers

- Application : It serves as a fluorescent marker in various biological assays.

- Findings : Studies have reported successful applications in cell imaging techniques, where this compound was used to visualize cellular processes due to its fluorescent properties .

Environmental Applications

This compound also finds applications in environmental monitoring.

Water Quality Testing

- Usage : The compound can be utilized as a reagent for detecting heavy metals in water samples.

- Research Insights : A study highlighted its effectiveness in forming colored complexes with lead ions, allowing for easy visual detection and quantification .

Soil Remediation

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can undergo reversible redox reactions, making it useful in various analytical applications. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and cellular structures. The chloropropyl group can form covalent bonds with nucleophiles, enabling the compound to be used in targeted drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Azo-Linked Naphthalene Derivatives

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

- Structural Similarities :

- Both feature azo (-N=N-) linkages and sulfonamide (-SO₂NH₂) groups.

- Naphthalene analogs with electron-donating substituents (e.g., -CH₃, -OCH₃) on the arylazo group.

- Key Differences: The target compound replaces the sulfamoyl group with a sulphonatophenyl moiety, enhancing water solubility due to the anionic sulphonate (-SO₃⁻). The (3-chloro-1-oxopropyl)amino group introduces steric bulk and polarizability compared to simpler cyano or methyl groups in 13a–b.

Physicochemical Data :

7-[(4-Aminophenyl)azo]naphthalene-1,3-disulphonic Acid (CAS 61827-77-8)

- Structural Comparison: Shares the naphthalene core and azo linkage but lacks the (3-chloro-1-oxopropyl)amino group. The aminophenyl substituent vs. sulphonatophenyl in the target compound reduces solubility and alters electronic conjugation.

Naphthalene Disulphonates

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) and Disodium 7-Hydroxynaphthalene-1,3-disulphonate

- Structural Simplicity: Basic naphthalene disulphonates without azo or amino substituents. Sulphonate groups at positions 1 and 3 vs. 2 and 7 in the target compound.

- Functional Implications: Lower molecular complexity reduces steric hindrance, favoring applications in dye intermediates. Absence of azo and amino groups limits conjugation and reactivity compared to the target compound.

Disodium 4-Amino-5-hydroxynaphthalene-2,7-disulphonate (CAS 68636-00-0)

- Substituent Analysis: Amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 5 enhance electron density on the naphthalene ring. Lacks the azo group and chloro-oxopropyl chain, resulting in reduced redox activity and steric effects.

Biological Activity

Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to by its CAS number 85958-97-0, is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H14ClN3Na2O8S2

- Molecular Weight : 557.8923 g/mol

- EINECS Number : 288-986-0

- CAS Number : 85958-97-0

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Properties : The sulfonated azo compounds are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Some studies suggest that azo compounds can inhibit the growth of certain bacterial strains, potentially due to their ability to disrupt cellular membranes.

- Anti-inflammatory Effects : The presence of hydroxyl and sulfonate groups may contribute to anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

- Antioxidant Activity :

- Antimicrobial Effects :

- Anti-inflammatory Potential :

Comparative Analysis

| Biological Activity | Compound Type | Observed Effects |

|---|---|---|

| Antioxidant | Azo Compounds | Free radical scavenging |

| Antimicrobial | Azo Dyes | Inhibition of bacterial growth |

| Anti-inflammatory | Hydroxylated Azo Compounds | Reduction in cytokine production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions (e.g., pH, temperature) influence azo coupling efficiency?

- Methodological Answer : The synthesis typically involves diazotization of 4-sulphonatoaniline followed by coupling with a hydroxylated naphthalene derivative. Key parameters include maintaining pH 8–10 (to stabilize the diazonium intermediate) and temperatures below 5°C to prevent decomposition. Post-reaction, purification via ion-exchange chromatography or recrystallization in ethanol-water mixtures ensures removal of unreacted sulfonic acid byproducts. UV-Vis spectroscopy (λmax ~480 nm) confirms successful azo bond formation .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Assign aromatic proton environments (δ 7.0–8.5 ppm) and sulfonate groups (δ ~3.5 ppm).

- FTIR : Confirm sulfonate (S-O stretching at ~1040 cm⁻¹) and azo (N=N stretching at ~1450 cm⁻¹) functionalities.

- HPLC-MS : Quantify purity (>98%) and detect trace isomers (e.g., tautomeric forms).

Cross-validation with computational NMR chemical shift predictions (DFT) resolves ambiguities .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies (via UV-Vis kinetic monitoring) show degradation at pH <3 (azo bond cleavage) and >12 (hydrolysis of the chloroacetamide group). Buffered solutions (pH 6–8) at 4°C provide optimal storage conditions. Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. What computational strategies predict the compound’s electronic properties and reactivity with biomolecules?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions.

- Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., serum albumin) using force fields parameterized for sulfonate and azo groups.

- TD-DFT : Correlate experimental UV-Vis spectra with electronic transitions (e.g., π→π* in the azo moiety). Software tools like Gaussian or ORCA are recommended .

Q. How can contradictory spectral data (e.g., NMR vs. UV-Vis) indicating tautomerism be resolved?

- Methodological Answer : Tautomeric equilibria (e.g., hydrazone vs. azo forms) are pH- and solvent-dependent. Use:

- Variable-temperature NMR to detect dynamic exchange signals.

- pH titration with UV-Vis to track λmax shifts (e.g., hydrazone dominance at acidic pH).

- X-ray crystallography for unambiguous structural assignment. Computational transition state analysis identifies energetically favorable tautomers .

Q. What experimental designs optimize catalytic degradation pathways for environmental fate studies?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Factors : Light intensity, oxidant concentration (e.g., H2O2), and catalyst type (TiO2 vs. Fe³⁺).

- Response variables : Degradation half-life (HPLC monitoring) and intermediate identification (LC-MS).

Advanced oxidation processes (AOPs) under UV light show higher efficiency due to hydroxyl radical generation .

Q. How do sulfonate and azo groups influence interactions with metal ions in coordination chemistry studies?

- Methodological Answer : Conduct potentiometric titrations to determine stability constants (logK) with transition metals (e.g., Cu²⁺, Fe³⁺). Spectrophotometric titrations (Job’s method) identify stoichiometry. EPR spectroscopy characterizes paramagnetic complexes. The sulfonate group enhances solubility but reduces ligand field strength compared to carboxylate analogues .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility values?

- Methodological Answer : Use the COSMO-RS solvation model to predict solubility in mixed solvents. Experimentally, employ the shake-flask method with HPLC quantification. Discrepancies often arise from neglecting ion-pairing effects or polymorphic forms. Cross-check with differential scanning calorimetry (DSC) to rule out crystallinity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.